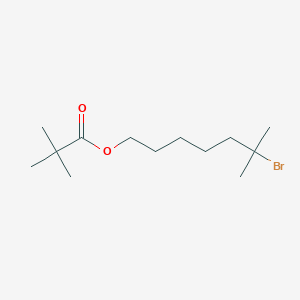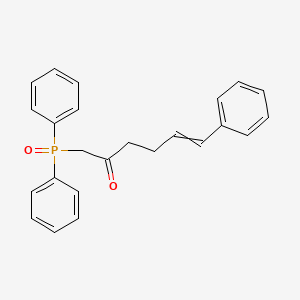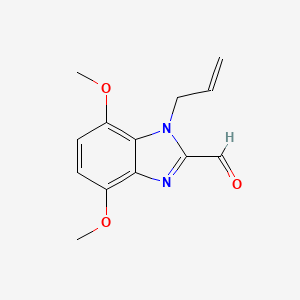
6-Bromo-6-methylheptyl 2,2-dimethylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-6-methylheptyl 2,2-dimethylpropanoate is an organic compound with the molecular formula C13H25BrO2. It is a derivative of propanoic acid and is characterized by the presence of a bromine atom and a methyl group on the heptyl chain. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-6-methylheptyl 2,2-dimethylpropanoate typically involves the esterification of 6-bromo-6-methylheptanol with 2,2-dimethylpropanoic acid. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration ensures consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-6-methylheptyl 2,2-dimethylpropanoate can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amine groups.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide, potassium cyanide, and primary amines. The reactions are typically carried out in polar solvents such as water or ethanol.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.
Major Products Formed
Nucleophilic substitution: Products include 6-methylheptyl 2,2-dimethylpropanoate derivatives with different functional groups.
Oxidation: Products include 6-bromo-6-methylheptanoic acid or 6-bromo-6-methylheptanone.
Reduction: Products include 6-bromo-6-methylheptanol.
Aplicaciones Científicas De Investigación
6-Bromo-6-methylheptyl 2,2-dimethylpropanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It may serve as an intermediate in the synthesis of pharmaceuticals and bioactive compounds.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 6-Bromo-6-methylheptyl 2,2-dimethylpropanoate involves its interaction with various molecular targets. The bromine atom and ester group play crucial roles in its reactivity. The compound can act as an electrophile in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles. The ester group can undergo hydrolysis to form carboxylic acids, which can further participate in various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
6-Bromo-2-methylbenzo[d]oxazole: Similar in having a bromine atom and a methyl group, but differs in the presence of an oxazole ring.
Methyl 6-bromo-2-naphthoate: Contains a bromine atom and a methyl ester group, but has a naphthalene ring structure.
6-Bromo-2-picoline: A halogenated pyridine derivative with a bromine atom and a methyl group.
Uniqueness
6-Bromo-6-methylheptyl 2,2-dimethylpropanoate is unique due to its specific combination of a bromine atom, a methyl group, and an ester functional group on a heptyl chain. This unique structure imparts distinct reactivity and properties, making it valuable in various chemical and industrial applications.
Propiedades
Número CAS |
824391-91-5 |
|---|---|
Fórmula molecular |
C13H25BrO2 |
Peso molecular |
293.24 g/mol |
Nombre IUPAC |
(6-bromo-6-methylheptyl) 2,2-dimethylpropanoate |
InChI |
InChI=1S/C13H25BrO2/c1-12(2,3)11(15)16-10-8-6-7-9-13(4,5)14/h6-10H2,1-5H3 |
Clave InChI |
RMXWLQWRUNEAQV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(=O)OCCCCCC(C)(C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Propanedioic acid, [2-(2,5-dimethoxyphenyl)ethyl]-](/img/structure/B14208291.png)
![3-(4-Methoxyphenyl)-1-methylpyrrolo[2,3-b]pyrrolizin-8(1H)-one](/img/structure/B14208292.png)

![1,1',1''-[(2,4,6-Trimethoxybenzene-1,3,5-triyl)tri(ethyne-2,1-diyl)]tris(4-nitrobenzene)](/img/structure/B14208301.png)
![3-[(Thiophen-2-yl)methylidene]-1,3-dihydro-2H-pyrrolo[2,3-c]pyridin-2-one](/img/structure/B14208317.png)
oxophosphanium](/img/structure/B14208320.png)
![(3S)-3-[(Methoxycarbonyl)amino]-4-oxo-4-propoxybutanoate](/img/structure/B14208329.png)
![N-[4-({2-[(Pyridin-3-yl)oxy]phenyl}sulfamoyl)phenyl]acetamide](/img/structure/B14208349.png)


![Methyl 6-[(2-methoxyethoxy)methoxy]hex-2-ynoate](/img/structure/B14208375.png)
![N-[4-Chloro-5-(pyrrolidin-1-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B14208377.png)
![2-[(2-{[4-(Hydroxymethyl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile](/img/structure/B14208383.png)

